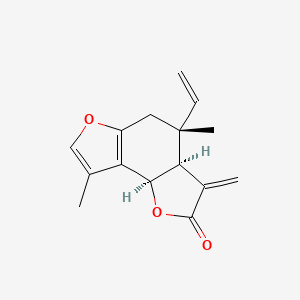

Isolinderalactone

説明

This compound has been reported in Neolitsea hiiranensis, Lindera pulcherrima var. hemsleyana, and other organisms with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZIFOKTSURLNL-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolinderalactone: A Technical Guide to its Natural Sources and Extraction for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolinderalactone, a sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Exhibiting anti-proliferative, anti-metastatic, anti-angiogenic, and neuroprotective properties, it stands as a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and isolation, tailored for researchers and professionals in the pharmaceutical and biomedical fields.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Lindera aggregata (Sims) Kosterm., a plant belonging to the Lauraceae family.[1][4][5] This plant, also known as "Wu Yao" in traditional Chinese medicine, has been used for centuries to treat a variety of ailments.[1] this compound is one of the main bioactive sesquiterpenes isolated from its root extracts.[1]

Another identified natural source of this compound is Cinnamomum subavenium Miq., also a member of the Lauraceae family. While less documented for this compound specifically, studies on the chemical constituents of this plant have confirmed its presence.

Quantitative Data on this compound Yield

The concentration of this compound can vary depending on the plant source, geographical location, harvesting time, and the extraction method employed. The following table summarizes the available quantitative data on this compound yield from Lindera aggregata.

| Natural Source | Plant Part | Extraction Method | Yield of Crude Extract | This compound Content in Crude Extract | Reference |

| Lindera aggregata | Root | 70% (v/v) Ethanol Maceration | Not Reported | 12.782 mg/g | [6][7] |

| Lindera aggregata | Root Powder | 80% Ethanol Reflux (3x) | 9.07% (w/w) | Not Quantified | [8] |

Experimental Protocols: Extraction and Isolation of this compound

The following protocols are synthesized from methodologies reported in scientific literature. They provide a general framework that can be optimized for specific laboratory conditions and research goals.

Protocol 1: Maceration-Based Extraction from Lindera aggregata

This protocol is based on the method described for obtaining a crude extract for quantitative analysis.[6][7]

1. Plant Material Preparation:

- Obtain dried root slices of Lindera aggregata.

- Comminute the dried root slices into a coarse powder.

2. Extraction:

- Immerse 200 g of the powdered root in 1600 ml of 70% (v/v) ethanol.

- Allow the mixture to macerate for 1.5 hours with occasional agitation.

- Filter the extract to separate the solid plant material from the liquid.

- The resulting filtrate is the crude ethanol extract.

3. Further Processing (General):

- The crude extract can be concentrated under reduced pressure to remove the ethanol.

- The concentrated extract can be used for further purification steps, such as liquid-liquid partitioning or chromatography.

Protocol 2: Reflux Extraction and Fractionation from Lindera aggregata

This protocol is based on a method involving reflux extraction followed by fractionation.[8]

1. Plant Material Preparation:

- Use 150 g of powdered root from Lindera aggregata.

2. Reflux Extraction:

- Extract the powdered root with 500 mL of 80% ethanol under reflux for 2 hours.

- Repeat the extraction process two more times with fresh solvent.

- Combine the ethanol extracts and filter.

- Evaporate the solvent under vacuum to obtain the crude extract.

3. Liquid-Liquid Fractionation (General Approach):

- Suspend the crude extract in water.

- Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

4. Isolation by Chromatography (General Approach):

- The enriched fraction (e.g., ethyl acetate fraction) is subjected to chromatographic techniques for the isolation of pure this compound.

- Column Chromatography: Utilize silica gel as the stationary phase and a gradient of solvents (e.g., a mixture of hexane and ethyl acetate with increasing polarity) as the mobile phase.

- High-Performance Liquid Chromatography (HPLC): For final purification, a C18 column with a mobile phase such as acetonitrile-water can be employed.[6][7]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Extraction and Isolation Workflow

Caption: General workflow for the extraction and isolation of this compound.

ROS-Mediated MAPK Signaling Pathway

This compound has been shown to induce the production of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][4]

Caption: this compound induces apoptosis via ROS-mediated MAPK activation.

Inhibition of JNK Signaling Pathway in Alzheimer's Disease Model

In the context of Alzheimer's disease, this compound has been found to exert neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[2][9]

Caption: this compound's neuroprotective effect by inhibiting JNK signaling.

Inhibition of HIF-1α/VEGF Signaling Pathway in Angiogenesis

This compound has demonstrated anti-angiogenic activity by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently Vascular Endothelial Growth Factor (VEGF) under hypoxic conditions.[3]

Caption: this compound inhibits angiogenesis by targeting the HIF-1α/VEGF pathway.

Conclusion

This compound represents a valuable natural product with significant therapeutic potential. A thorough understanding of its natural sources and the implementation of efficient extraction and purification protocols are crucial for advancing its development as a potential therapeutic agent. The methodologies and pathway analyses presented in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full potential of this promising compound. Further research is warranted to optimize extraction yields and to fully elucidate the intricate molecular mechanisms underlying its diverse biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 9. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Bioactive Sesquiterpenoid: A Technical Guide to the Biosynthesis of Isolinderalactone in Lindera aggregata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolinderalactone, a prominent sesquiterpene lactone isolated from the roots of Lindera aggregata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Understanding its biosynthesis is paramount for developing sustainable biotechnological production platforms and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of terpenoid biochemistry and analogous pathways elucidated in other plant species. It details the enzymatic cascade from central metabolism to the intricate cyclization and oxidation steps that forge the characteristic furanosesquiterpenoid skeleton. Furthermore, this document presents representative quantitative data for key enzyme classes and outlines detailed experimental protocols for the elucidation and characterization of this complex biosynthetic pathway.

Introduction: The General Terpenoid Biosynthetic Framework

All terpenoids, including this compound, originate from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. Sesquiterpenoids, which are C15 compounds, are derived from farnesyl diphosphate (FPP), formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. The biosynthesis of FPP, the universal precursor to all sesquiterpenoids, primarily occurs in the cytoplasm via the MVA pathway.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Lindera aggregata has yet to be fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of other sesquiterpene lactones, particularly those found in the Asteraceae family. The proposed pathway involves two major stages: the cyclization of FPP by a terpene synthase (TPS) to form the initial sesquiterpene scaffold, followed by a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield the final lactone structure.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step in this compound biosynthesis is the cyclization of the linear precursor, FPP, into a specific cyclic sesquiterpene hydrocarbon. Based on the biosynthesis of numerous other sesquiterpene lactones, it is highly probable that a germacrene A synthase (GAS) is involved.[2][3][4][5] This enzyme would catalyze the conversion of FPP to (+)-germacrene A, a common intermediate in the biosynthesis of many sesquiterpenoids.

Step 2: Oxidative Modifications and Lactone Ring Formation

Following the formation of the germacrene A scaffold, a series of oxidative modifications are required to introduce the necessary functional groups and form the characteristic lactone ring of this compound. These reactions are typically catalyzed by CYP450s.[6][7][8][9]

The proposed sequence of events is as follows:

-

Hydroxylation of Germacrene A: The methyl group at the C12 position of germacrene A is likely hydroxylated by a germacrene A oxidase (GAO) , a specific type of CYP450, to form germacrene A acid.[5][9]

-

Further Hydroxylations and Rearrangements: Subsequent hydroxylations, potentially at the C6 or C8 positions of the germacrane ring, would be catalyzed by other specific CYP450s. These hydroxylations are crucial for the eventual lactonization and can also trigger skeletal rearrangements.[6][8]

-

Lactone Ring Formation: The formation of the γ-lactone ring is a critical step. This is often achieved through the activity of a costunolide synthase (COS)-like enzyme , another CYP450 that hydroxylates germacrene A acid at the C6-α position, leading to spontaneous lactonization to form costunolide.[6][9] While this compound is not identical to costunolide, a similar enzymatic mechanism is expected to form the lactone ring.

-

Furan Ring Formation and Final Modifications: The formation of the furan ring characteristic of this compound likely involves further enzymatic steps, potentially including dehydrogenation and cyclization reactions, which may also be catalyzed by CYP450s or other oxidoreductases.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound from IPP/DMAPP.

Quantitative Data from Analogous Pathways

Direct quantitative data for the enzymes in the this compound pathway are not yet available. However, kinetic parameters from well-characterized terpene synthases and CYP450s from other plant species provide a valuable reference for understanding the potential efficiency of the enzymes in Lindera aggregata.

Table 1: Representative Kinetic Parameters of Plant Terpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| Cichorium intybus Germacrene A Synthase | FPP | 6.6 | N/A | [3] |

| Cannabis sativa Limonene Synthase | GPP | 7.81 ± 0.68 | 0.0204 | [10] |

| Melaleuca alternifolia Terpinolene Synthase | GPP | 1.2 ± 0.1 | 0.04 ± 0.001 | [11] |

| Melaleuca alternifolia γ-Terpinene Synthase | GPP | 1.3 ± 0.2 | 0.03 ± 0.001 | [11] |

Table 2: Representative Kinetic Parameters of Plant Cytochrome P450s in Terpenoid Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source |

| Cynara cardunculus Germacrene A Oxidase (CYP71AV9) | Germacrene A | N/A | N/A | [9] |

| Helianthus annuus Eupatolide Synthase (CYP71DD6) | 8β-hydroxy-GAA | N/A | N/A | [6] |

Note: N/A indicates that the specific value was not reported in the cited literature, though the enzyme's function was confirmed.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-step approach involving gene discovery, functional characterization of enzymes, and in planta verification.

Identification of Candidate Genes

-

Transcriptome Sequencing: Isolate RNA from the roots of Lindera aggregata, the primary site of this compound accumulation. Perform deep transcriptome sequencing (RNA-Seq) to generate a comprehensive library of expressed genes.

-

Bioinformatic Analysis: Assemble the transcriptome and annotate the putative functions of the identified genes. Specifically search for sequences homologous to known terpene synthases (TPS-a and TPS-b subfamilies for sesquiterpenes) and cytochrome P450s (particularly from the CYP71 clan, which is heavily involved in terpenoid oxidation).

Caption: Workflow for the identification of candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Protocol 4.2.1: Heterologous Expression of Terpene Synthases in E. coli

-

Gene Cloning: Amplify the full-length coding sequences of candidate TPS genes from Lindera aggregata cDNA and clone them into a suitable E. coli expression vector (e.g., pET28a).

-

Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Enzyme Assay:

-

Prepare a cell-free extract of the recombinant E. coli.

-

Incubate the extract with FPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Overlay the reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.

-

After incubation, analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.

-

Protocol 4.2.2: Heterologous Expression of Cytochrome P450s in Yeast (Saccharomyces cerevisiae)

-

Gene Cloning: Clone the full-length coding sequences of candidate CYP450 genes and a cytochrome P450 reductase (CPR) from Lindera aggregata into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Co-transform the CYP450 and CPR expression constructs into a suitable yeast strain (e.g., WAT11).

-

In Vivo Assay:

-

Culture the transformed yeast in a medium containing galactose to induce gene expression.

-

Feed the culture with the putative substrate (e.g., germacrene A, germacrene A acid).

-

Extract the culture with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.

-

Caption: Experimental workflow for functional characterization of candidate enzymes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The identification and characterization of the specific terpene synthase and cytochrome P450 enzymes from Lindera aggregata will be a critical step forward. This knowledge will not only deepen our understanding of the chemical ecology of this important medicinal plant but also pave the way for the metabolic engineering of microbial or plant hosts for the sustainable production of this compound and its derivatives. Such advancements will be instrumental in unlocking the full therapeutic potential of this fascinating natural product for the development of novel pharmaceuticals.

References

- 1. A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Germacrene A|Sesquiterpene for Cancer Research [benchchem.com]

- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Isolinderalactone's role in modulating inflammatory pathways

An In-depth Technical Guide to Isolinderalactone's Role in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory process, making them key targets for therapeutic intervention. This compound (ILDL), a sesquiterpene lactone extracted from Lindera aggregata, has emerged as a potent anti-inflammatory agent with significant potential. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound modulates these critical inflammatory pathways. It details the compound's inhibitory effects on NF-κB and MAPK signaling, its activation of the Liver X Receptor α (LXRα) pathway, and the subsequent downstream reduction of pro-inflammatory mediators such as iNOS, COX-2, IL-6, and TNF-α. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes pathway and workflow diagrams to visually articulate the complex molecular interactions involved.

Introduction to Inflammatory Pathways and this compound

Chronic inflammation contributes to the pathophysiology of a wide range of diseases, including inflammatory bowel disease, rheumatoid arthritis, neurodegenerative disorders, and cancer.[1][2] Key signaling pathways, particularly NF-κB and MAPK, orchestrate the expression of pro-inflammatory genes. The NF-κB family of transcription factors, when activated, translocates to the nucleus to induce the expression of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Similarly, the MAPK pathways (including ERK, JNK, and p38) regulate cellular responses to a variety of external stimuli, playing a crucial role in inflammation and apoptosis.[5]

This compound is a natural compound identified as a potent anti-inflammatory agent.[6] It has been shown to suppress the production of inflammatory mediators and ameliorate symptoms in various inflammatory models, including lipopolysaccharide (LPS)-induced inflammation and ulcerative colitis.[6][7][8] Its therapeutic potential stems from its ability to precisely interact with and modulate core inflammatory signaling cascades.

Molecular Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the NF-κB, MAPK, and LXRα signaling pathways.

Modulation of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target of this compound. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Inflammatory stimuli, such as LPS or TNF-α, trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[4][9] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to intervene in this process, suppressing the activation of NF-κB.[3] This leads to a significant downregulation of NF-κB-dependent genes, including iNOS, COX-2, TNF-α, and IL-6.[3][8]

Regulation of MAPK Signaling Pathways

The MAPK family, comprising ERK, JNK, and p38, is another critical regulator of inflammation.[11] this compound demonstrates complex regulatory effects on this family. Studies show it can inhibit the phosphorylation of ERK, which is often associated with cell growth and proliferation but also plays a role in inflammation.[6][12] Conversely, in some cellular contexts like pancreatic cancer, this compound has been found to activate the p38 MAPK pathway, which can lead to apoptosis and cell cycle arrest, suggesting a dual role depending on the cell type and stimulus.[13] In Alzheimer's disease models, it has been shown to inhibit the JNK signaling pathway, reducing neuroinflammation and apoptosis.[14] This differential regulation highlights the compound's nuanced mechanism of action.

Activation of the LXRα Pathway

A novel mechanism for this compound's anti-inflammatory action involves the activation of Liver X Receptor α (LXRα).[6] LXRα is a nuclear receptor that plays a key role in cholesterol homeostasis and the suppression of inflammation. Research has shown that this compound can directly bind to and activate LXRα.[6] This activation inhibits M1 macrophage polarization, a pro-inflammatory phenotype, and reduces the production of inflammatory mediators.[6] Furthermore, activated LXRα interferes with the action of NF-κB on pro-inflammatory gene promoters, providing an additional layer of inflammatory suppression.[6]

Quantitative Data on Anti-Inflammatory Effects

The efficacy of this compound has been quantified in various in vitro and in vivo models. The tables below summarize key findings.

Table 1: Effect of this compound on Pro-Inflammatory Mediators in Macrophages

| Cell Line | Stimulant | Mediator | Concentration of ILDL | Result | Reference |

|---|---|---|---|---|---|

| RAW264.7 | LPS | iNOS mRNA | Not specified | Significant reduction | [6] |

| RAW264.7 | LPS | IL-6 | Not specified | Significant reduction | [6] |

| RAW264.7 | LPS | IL-1β | Not specified | Significant reduction | [6] |

| RAW264.7 | LPS | NLRP3 | Not specified | Significant reduction | [6] |

| BV-2 | LPS | Nitric Oxide (NO) | Not specified | Reduction in NO production | [7] |

| BV-2 | LPS | Pro-inflammatory Cytokines | Not specified | Reduction in cytokine levels |[7] |

Table 2: Effect of this compound on Signaling Pathways

| Cell Line/Model | Pathway Component | Concentration of ILDL | Effect | Reference |

|---|---|---|---|---|

| RAW264.7 | p-ERK | Not specified | Inhibition | [6] |

| PDAC Cells | p38 MAPK | Not specified | Activation | [13] |

| APP/PS1 Mice | JNK Signaling | 10 mg/kg | Inhibition | [14] |

| Colorectal Cancer Cells | p-ERK | 40 μM | Activation | [15][16] |

| Ovarian Cancer Cells | p-JNK | Not specified | Gradual reduction | [12] |

| HBMECs | p-VEGFR2 | Not specified | Suppression |[17] |

Detailed Experimental Protocols

The following sections provide generalized protocols for the key experimental techniques used to elucidate the mechanisms of this compound.

Western Blot Analysis for MAPK/NF-κB Pathway Proteins

This protocol is used to detect the phosphorylation status and total protein levels of key signaling molecules.

Methodology:

-

Cell Treatment and Lysis: Culture cells (e.g., RAW264.7 macrophages) to 70-80% confluency. Pre-treat with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[18] Transfer the separated proteins to a PVDF membrane.[19]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-p38, anti-p-ERK, anti-p-JNK, anti-IκBα, or their total protein counterparts) diluted 1:1000 in blocking buffer.[18][19]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 for 1 hour at room temperature.[19]

-

-

Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[18]

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Methodology:

-

Transfection: Seed cells (e.g., HEK293T or HeLa) in 96-well plates. Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[20][21][22]

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.[23]

-

Lysis and Measurement:

-

Wash the cells with PBS and lyse them using a reporter lysis buffer (e.g., from a Promega kit).[20][23]

-

Transfer a small volume (e.g., 10-20 µL) of the cell lysate to an opaque 96-well plate.[21]

-

Add the luciferase assay reagent containing luciferin.[21]

-

Immediately measure the firefly luminescence using a microplate luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure Renilla luminescence.

-

-

Analysis: Calculate NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

Conclusion and Future Directions

This compound is a promising natural compound that effectively attenuates inflammatory responses by modulating multiple key signaling pathways. Its ability to inhibit both the NF-κB and MAPK cascades, coupled with its unique capacity to activate the anti-inflammatory LXRα pathway, positions it as a multifaceted therapeutic candidate. The quantitative data and mechanistic insights presented in this guide underscore its potential for the development of novel treatments for a wide array of inflammatory diseases.

Future research should focus on:

-

In vivo Efficacy: Expanding pre-clinical studies in various animal models of chronic inflammatory diseases.

-

Pharmacokinetics and Safety: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicology studies.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound to identify compounds with improved potency, selectivity, and drug-like properties.

-

Target Deconvolution: Precisely identifying the direct binding partners of this compound to further refine its mechanism of action.

By pursuing these avenues, the full therapeutic potential of this compound can be explored, paving the way for its potential translation into clinical applications for managing inflammatory conditions.

References

- 1. news-medical.net [news-medical.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound regulates macrophage polarization and efferocytosis by activating the LXRα pathway against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoliquiritigenin Reduces LPS-Induced Inflammation by Preventing Mitochondrial Fission in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound suppresses pancreatic ductal adenocarcinoma by activating p38 MAPK to promote DDIT3 expression and trigger endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Molecular Targets of Isolinderalactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets of Isolinderalactone (ILL), a sesquiterpene lactone with demonstrated anti-cancer, anti-inflammatory, and anti-angiogenic properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on various cancer cell lines and in vivo models.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Assay | Duration | IC50 (µM) | Citation |

| T24 | Bladder Cancer | CCK-8 | 24 hours | 542.4 ± 2.176 | [1] |

| T24 | Bladder Cancer | CCK-8 | 48 hours | 301.7 ± 2.734 | [1] |

| EJ-1 | Bladder Cancer | CCK-8 | 24 hours | 568.7 ± 2.32 | [1] |

| EJ-1 | Bladder Cancer | CCK-8 | 48 hours | 325.8 ± 2.598 | [1] |

| SV-HUC-1 | Normal Urothelial Cells | CCK-8 | 24 hours | 912.9 ± 1.32 | [1] |

| SV-HUC-1 | Normal Urothelial Cells | CCK-8 | 48 hours | 931.8 ± 1.603 | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Treatment | Duration | Tumor Inhibition Rate (%) | Citation |

| T24 Xenograft | Low-dose (10 mg/kg) | 25 days | 71.58 | [2] |

| T24 Xenograft | High-dose (20 mg/kg) | 25 days | 75.24 | [2] |

| EJ-1 Xenograft | Low-dose (10 mg/kg) | 25 days | 43.89 | [2] |

| EJ-1 Xenograft | High-dose (20 mg/kg) | 25 days | 47.43 | [2] |

Table 3: Cellular Effects of this compound

| Cell Line | Effect | Concentration (µM) | Duration | Result | Citation |

| T24 | Apoptosis | 250 | 48 hours | 7.40% apoptotic cells | [1] |

| T24 | Apoptosis | 350 | 48 hours | 11.23% apoptotic cells | [1] |

| EJ-1 | Apoptosis | 250 | 48 hours | 12.60% apoptotic cells | [1] |

| EJ-1 | Apoptosis | 350 | 48 hours | 25.69% apoptotic cells | [1] |

| T24 | Cell Cycle Arrest (G0/G1) | 250 | 48 hours | 46.42% of cells in G0/G1 | [1] |

| T24 | Cell Cycle Arrest (G0/G1) | 350 | 48 hours | 64.62% of cells in G0/G1 | [1] |

| EJ-1 | Cell Cycle Arrest (G0/G1) | 250 | 48 hours | 65.10% of cells in G0/G1 | [1] |

| EJ-1 | Cell Cycle Arrest (G0/G1) | 350 | 48 hours | 75.44% of cells in G0/G1 | [1] |

| SKOV-3 | Apoptosis | 20 | 48 hours | 57.6% PI-positive cells | [3] |

| OVCAR-3 | Apoptosis | 20 | 48 hours | 33.2% Annexin V-PI-positive cells | [3] |

Key Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

2.1. STAT3 Signaling Pathway

A primary molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3).[4] ILL inhibits the constitutive and induced phosphorylation of STAT3 at Tyrosine 705 and Serine 727 in various cancer cells, including breast and ovarian cancer.[3][4] This inhibition of STAT3 activation leads to the downregulation of its downstream target genes, such as the anti-apoptotic proteins Bcl-2, Bcl-xL, survivin, and XIAP.[3][4]

One mechanism by which ILL inhibits STAT3 signaling is through the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[4] ILL has been shown to decrease the expression of microRNA-30c (miR-30c), which in turn targets and suppresses SOCS3.[4] By inhibiting miR-30c, ILL enhances SOCS3 expression, leading to the suppression of STAT3 phosphorylation.[4]

2.2. MAPK Signaling Pathway

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades, in colorectal and pancreatic cancer cells.[5][6] This activation is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[5] The sustained activation of JNK and p38 contributes to the induction of apoptosis and autophagy.[5][6]

2.3. Angiogenesis and HIF-1α Signaling

In the context of glioblastoma, this compound has demonstrated potent anti-angiogenic effects.[7][8] It downregulates the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is stabilized under hypoxic conditions in tumors and drives the expression of pro-angiogenic factors.[7] Consequently, ILL reduces the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a major downstream target of HIF-1α.[7] Furthermore, this compound can inhibit the VEGF-induced phosphorylation of its receptor, VEGFR2, in endothelial cells, thereby blocking downstream signaling required for angiogenesis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of this compound.

3.1. Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[9][10]

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[9]

-

PI Staining: Add propidium iodide staining solution and incubate in the dark.[9][10]

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

3.4. Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, SOCS3, JNK, p-JNK, p38, p-p38, HIF-1α, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.5. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.

-

DCFDA Loading: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM) in serum-free media for 30-45 minutes at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

3.6. VEGF Secretion Assay (ELISA)

-

Sample Collection: Collect the culture supernatant from this compound-treated and control cells.

-

ELISA Procedure: Perform a sandwich ELISA for human VEGF according to the manufacturer's protocol. This typically involves incubating the supernatant in wells pre-coated with a VEGF capture antibody, followed by incubation with a biotinylated detection antibody and then a streptavidin-HRP conjugate.

-

Color Development and Measurement: Add a TMB substrate to develop a colored product and stop the reaction with a stop solution. Measure the absorbance at 450 nm.

-

Quantification: Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.

Summary and Future Directions

This compound is a multi-target agent that modulates key signaling pathways implicated in cancer progression, including the STAT3, MAPK, and HIF-1α/VEGF pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound.

Future research should focus on:

-

Identifying the direct binding partners of this compound to elucidate its primary mechanism of action.

-

Conducting comprehensive in vivo studies in various cancer models to further evaluate its efficacy and safety profile.

-

Exploring the potential of this compound in combination with other chemotherapeutic agents to enhance anti-cancer activity and overcome drug resistance.

-

Investigating its potential in other diseases where the identified molecular targets play a crucial role, such as inflammatory disorders and diseases associated with pathological angiogenesis.

References

- 1. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound sensitizes oxaliplatin-resistance colorectal cancer cells through JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits glioblastoma cell supernatant-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. docs.research.missouri.edu [docs.research.missouri.edu]

The Multifaceted Biological Activities of Isolinderalactone: A Technical Review

Isolinderalactone, a sesquiterpene lactone primarily isolated from the roots of Lindera aggregata, has emerged as a compound of significant interest within the scientific and medical communities.[1][2] Its diverse pharmacological properties, including anti-cancer, anti-inflammatory, neuroprotective, and anti-angiogenic activities, position it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth review of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and autophagy. Its mechanisms are often linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.

Proliferation Inhibition and Cytotoxicity

This compound significantly inhibits the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Reference |

| T24 | Bladder Cancer | 542.4 ± 2.176 µmol/L | 301.7 ± 2.734 µmol/L | [3] |

| EJ-1 | Bladder Cancer | 568.7 ± 2.32 µmol/L | 325.8 ± 2.598 µmol/L | [3] |

| SV-HUC-1 (Normal Urothelial Cells) | Normal | 912.9 ± 1.32 µmol/L | 931.8 ± 1.603 µmol/L | [3] |

| HCT116 | Colorectal Cancer | Data not specified | Data not specified | [2] |

| HT29 | Colorectal Cancer | Data not specified | Data not specified | [2] |

| HCT116-OxR (Oxaliplatin-Resistant) | Colorectal Cancer | Data not specified | Data not specified | [2] |

| HT29-OxR (Oxaliplatin-Resistant) | Colorectal Cancer | Data not specified | Data not specified | [2] |

| SKOV-3 | Ovarian Cancer | Data not specified | Data not specified | [4] |

| OVCAR-3 | Ovarian Cancer | Data not specified | Data not specified | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | Data not specified | [5] |

Experimental Protocol: Cell Proliferation Assay (CCK-8)

The anti-proliferative effects of this compound on bladder cancer cell lines (T24 and EJ-1) and normal urothelial cells (SV-HUC-1) were determined using the Cell Counting Kit-8 (CCK-8) assay.[3]

-

Cell Seeding : Cells were seeded in 96-well plates at a specified density.

-

Treatment : After cell adherence, they were treated with various concentrations of this compound (0, 10, 20, 50, 100, 200, 400, 600, 800, or 1000 μmol/L) for 24 and 48 hours.[3]

-

Incubation : Following treatment, CCK-8 solution was added to each well, and the plates were incubated.

-

Measurement : The absorbance was measured at a specific wavelength using a microplate reader to determine the number of viable cells.

-

IC50 Calculation : The IC50 values were calculated from the dose-response curves.[3]

Mechanisms of Anti-Cancer Action

1. ROS-Mediated MAPK Signaling in Colorectal Cancer

In colorectal cancer (CRC) cells, this compound induces apoptosis, autophagy, and G2/M cell cycle arrest by increasing the accumulation of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This excessive ROS production also leads to mitochondrial dysfunction.[1]

Caption: this compound-induced ROS-mediated MAPK signaling in CRC.

2. JNK/p38 MAPK Signaling in Oxaliplatin-Resistant Colorectal Cancer

This compound has been shown to sensitize oxaliplatin-resistant colorectal cancer cells by inducing ROS-mediated apoptosis through the JNK/p38 MAPK signaling pathways.[2] This involves the activation of JNK and p38, mitochondrial membrane potential depolarization, and subsequent activation of caspases, leading to apoptotic cell death.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound sensitizes oxaliplatin-resistance colorectal cancer cells through JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Isolinderalactone: A Technical Guide to its Early-Stage Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolinderalactone, a sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific community due to its promising pharmacological activities, including anti-inflammatory and anti-tumor effects. Found in the roots of Lindera aggregata, a plant with a long history in traditional medicine, the journey from its natural source to a purified compound for research and development is a critical process. This technical guide provides an in-depth overview of the early-stage discovery and isolation of this compound, offering detailed experimental protocols and quantitative data to support researchers in this field.

Phytochemical Screening and Initial Extraction

The initial discovery of this compound begins with the phytochemical screening of Lindera aggregata. The roots of this plant are the primary source of the compound. The extraction process is a crucial first step to liberate this compound from the plant matrix.

Experimental Protocol: Ethanol Extraction of Lindera aggregata Roots

This protocol outlines the widely used method for obtaining a crude extract enriched with this compound.

-

Plant Material Preparation:

-

Obtain dried roots of Lindera aggregata.

-

Grind the roots into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Weigh 150 g of the powdered root material.

-

Reflux the powder with 500 mL of 80% ethanol for 2 hours. This process is typically repeated three times to ensure maximum extraction efficiency.

-

-

Filtration and Concentration:

-

After each reflux cycle, filter the mixture to separate the ethanol extract from the solid plant material.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Drying and Yield Determination:

-

The resulting concentrated extract is then lyophilized (freeze-dried) to obtain a stable, powdered crude extract.

-

The final yield of the crude extract should be determined gravimetrically.

-

| Parameter | Value | Reference |

| Starting Material | 150 g of dried Lindera aggregata root powder | |

| Extraction Solvent | 80% Ethanol | |

| Extraction Method | Reflux | |

| Number of Extractions | 3 | |

| Duration of each Extraction | 2 hours | |

| Final Crude Extract Yield | 13.6 g |

Isolation and Purification of this compound

Following the initial extraction, a multi-step purification process is employed to isolate this compound from the complex mixture of compounds present in the crude extract. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC).

Experimental Protocol: Silica Gel Column Chromatography

This protocol describes a general procedure for the initial purification of the crude extract. The selection of the solvent system is critical and may require optimization based on preliminary thin-layer chromatography (TLC) analysis.

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.

-

Equilibrate the column by running the initial mobile phase through it.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane to a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate increasing over time.

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions using TLC to identify those containing this compound.

-

Combine the fractions that show a high concentration of the target compound.

-

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, preparative HPLC is often employed.

-

System Preparation:

-

Use a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Equilibrate the column with the initial mobile phase. A common mobile phase for reversed-phase chromatography of sesquiterpenoids is a mixture of acetonitrile and water.

-

-

Sample Preparation:

-

Dissolve the enriched fraction from the column chromatography step in the mobile phase.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Inject the sample onto the column.

-

Run the HPLC using a specific gradient or isocratic method. For instance, a gradient of acetonitrile in water can be used to separate this compound from closely related compounds.

-

Monitor the elution profile using a UV detector, typically at a wavelength where this compound shows strong absorbance.

-

-

Fraction Collection and Analysis:

-

Collect the peak corresponding to this compound.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

The concentration of this compound in the crude Lindera aggregata root extract has been quantified to be approximately 12.782 mg/g .

-

Characterization of this compound

Once isolated, the identity and purity of this compound are confirmed using various spectroscopic techniques.

| Technique | Key Data Points |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides information about the chemical environment of hydrogen atoms in the molecule, allowing for the determination of its structure. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Provides information about the carbon skeleton of the molecule. |

| MS (Mass Spectrometry) | Determines the molecular weight and elemental composition of the compound. |

Visualizing the Process and Mechanism of Action

To better understand the workflow and the biological context of this compound, the following diagrams illustrate the key processes.

This compound has been shown to exhibit anti-angiogenic properties, which are crucial for its anti-tumor effects. The following diagram illustrates its proposed signaling pathway.

Methodological & Application

Application Notes and Protocols: Isolinderalactone for T24 and EJ-1 Bladder Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolinderalactone (ILL), a sesquiterpene lactone extracted from the dried tubers of Linderae aggregatae, has demonstrated significant anti-tumor activities, including antioxidant, anti-inflammatory, and anti-proliferative effects in various cancers.[1] This document provides detailed protocols for the in vitro application of this compound on two human bladder cancer cell lines, T24 and EJ-1. The provided methodologies and data are intended to guide researchers in studying the effects of this compound on cell viability, apoptosis, cell cycle progression, and underlying molecular mechanisms.

Data Summary

Cell Viability Inhibition

This compound significantly inhibits the proliferation of both T24 and EJ-1 bladder cancer cell lines in a concentration-dependent manner. The inhibitory effects were quantified using the Cell Counting Kit-8 (CCK-8) assay.

| Cell Line | Treatment | Concentration (µmol/L) | Inhibition Rate (%) |

| T24 | This compound | 10 - 1000 | Concentration-dependent increase |

| EJ-1 | This compound | 10 - 1000 | Concentration-dependent increase |

Specific IC50 values were not provided in the source material, but a clear dose-dependent inhibition was observed.

Apoptosis Induction

Treatment with this compound for 48 hours induces apoptosis in both T24 and EJ-1 cells, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]

| Cell Line | Treatment | Concentration (µmol/L) | Apoptotic Cells (%) |

| T24 | DMSO (Control) | - | 1.88 - 3.00 |

| This compound | 250 | 7.40 | |

| This compound | 350 | 11.23 | |

| EJ-1 | DMSO (Control) | - | 5.23 - 5.92 |

| This compound | 250 | 12.60 | |

| This compound | 350 | 25.69 |

Cell Cycle Arrest

This compound induces cell cycle arrest at the G0/G1 phase in a concentration-dependent manner after 48 hours of treatment.[1]

| Cell Line | Treatment | Concentration (µmol/L) | G0/G1 Phase Cells (%) | S Phase Cells (%) | G2/M Phase Cells (%) |

| T24 | DMSO (Control) | - | 34.36 | - | - |

| This compound | 250 | 46.42 | Decreased | No significant change | |

| This compound | 350 | 64.62 | Decreased | No significant change | |

| EJ-1 | DMSO (Control) | - | 47.19 | - | - |

| This compound | 250 | 65.10 | Decreased | No significant change | |

| This compound | 350 | 75.44 | Decreased | No significant change |

Experimental Protocols

Cell Culture

-

Cell Lines: Human bladder cancer cell lines T24 and EJ-1.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

-

Seed T24 and EJ-1 cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200, 400, 600, 800, and 1000 µmol/L) for 24, 48, and 72 hours.[1] A vehicle control (DMSO) should be included.

-

Following treatment, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed T24 and EJ-1 cells in 6-well plates at a density of 3 x 10⁵ cells per well.[1]

-

After cell adherence, treat with this compound (e.g., 250 and 350 µmol/L) or DMSO for 48 hours.[1]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

-

Seed T24 and EJ-1 cells in 6-well plates at a density of 3 x 10⁵ cells per well.[1]

-

Synchronize the cells by serum starvation (culturing in serum-free medium) for 24 hours.

-

Replace the medium with complete medium containing this compound (e.g., 250 and 350 µmol/L) or DMSO and incubate for 48 hours.[1]

-

Harvest the cells and wash with PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at 4°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

-

Seed T24 and EJ-1 cells in 6-cm dishes and grow to approximately 80% confluency.

-

Treat the cells with this compound (e.g., 250 and 350 µmol/L) or DMSO for 48 hours.[1]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., BAK1, BAX, CYCS, p-PI3K, p-Akt, and β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

Visualizations

Caption: Experimental workflow for studying this compound's effects.

Caption: Proposed signaling pathway of this compound in bladder cancer cells.

References

Application Notes and Protocols for In Vivo Administration of Isolinderalactone in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolinderalactone, a sesquiterpene lactone extracted from the dried tubers of Linderae aggregatae, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anti-infective agent.[1] Notably, a growing body of evidence highlights its potent anti-tumor effects across various cancer types, including bladder, breast, and glioblastoma, as well as its neuroprotective properties in models of Alzheimer's disease.[1][2][3][4] this compound exerts its therapeutic effects by modulating key cellular signaling pathways, such as STAT3 and JNK, which are crucial in cell proliferation, apoptosis, and inflammation.[2][4]

These application notes provide a comprehensive overview of the in vivo administration protocols for this compound in mice, based on published research. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this promising natural compound.

Summary of In Vivo Administration Data

The following tables summarize the quantitative data from various in vivo studies of this compound in mice, providing a comparative overview of dosing regimens and experimental models.

Table 1: this compound Dosing and Administration in Murine Models

| Therapeutic Area | Mouse Model | Dosing Range (mg/kg) | Administration Route | Frequency | Duration | Reference |

| Bladder Cancer | T24 & EJ-1 Xenograft | 10 - 20 | Intraperitoneal (i.p.) | Every 3 days | 25 days | [3] |

| Breast Cancer | MDA-MB-231 Xenograft | 10 | Intraperitoneal (i.p.) | Daily | 27 days | |

| Glioblastoma | U-87 Xenograft | Not specified | Intraperitoneal (i.p.) | Not specified | Not specified | [3] |

| Alzheimer's Disease | APP/PS1 | 10 | Not specified | Not specified | Not specified | [2][4] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Species | Administration Route | Reference |

| Cmax | Data not available | Mouse | - | - |

| Tmax | Data not available | Mouse | - | - |

| Half-life (t½) | Data not available | Mouse | - | - |

| Bioavailability | Data not available | Mouse | - | - |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration.[5][6] The following protocol is a standard method for preparing such compounds for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol:

-

Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution in DMSO: Add a small volume of sterile DMSO to the tube to dissolve the this compound completely. The final concentration of DMSO in the injected solution should be minimized, ideally below 5%, to avoid toxicity.[7]

-

Dilution with PBS: Dilute the DMSO-dissolved this compound with sterile PBS to the final desired concentration for injection. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume, the final concentration would be 2.5 mg/mL.

-

Vortexing: Gently vortex the solution to ensure it is thoroughly mixed.

-

Administration: Administer the solution to the mice via intraperitoneal injection immediately after preparation.

Vehicle Control:

A vehicle control group should always be included in the experimental design.[5] The vehicle control solution should contain the same concentration of DMSO and PBS as the drug-treated groups.

Xenograft Tumor Model Protocol (General)

This protocol provides a general workflow for establishing a xenograft tumor model in mice to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Human cancer cell lines (e.g., T24, EJ-1, MDA-MB-231)[1]

-

Cell culture medium and reagents

-

Sterile PBS

-

Nude mice (e.g., BALB/c)[3]

-

Calipers for tumor measurement

-

Anesthesia (as per institutional guidelines)

Protocol:

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10⁶ cells in 200 µL).[3]

-

Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor volume using calipers (Volume = 0.5 x length x width²).

-

Randomization and Treatment: Once the tumors reach a predetermined size (e.g., ~60 mm³), randomly assign the mice to different treatment groups (vehicle control, low-dose this compound, high-dose this compound).[3]

-

Administration: Administer this compound or the vehicle control via intraperitoneal injection according to the dosing schedule.

-

Monitoring: Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can then be processed for further analysis, such as histology (H&E staining), immunohistochemistry (IHC), or Western blotting.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by targeting several key signaling pathways involved in cancer progression and neuroinflammation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often aberrantly activated in cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the STAT3 signaling pathway.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's. This compound has been found to inhibit the JNK pathway.[2][4]

Toxicity and Safety

In vivo studies have indicated that this compound has a favorable safety profile with very low toxicity.[1] No significant histological changes have been observed in the liver, kidney, or lungs of mice treated with this compound. Furthermore, no significant differences in body weight between treated and control groups have been reported, suggesting that the compound is well-tolerated at therapeutic doses.

Conclusion

This compound is a promising natural compound with demonstrated in vivo efficacy in various disease models. The protocols and data presented in these application notes provide a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to establish its pharmacokinetic and pharmacodynamic profiles to support its potential translation into clinical applications.

References

- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Note: CCK-8 Assay for Assessing Isolinderalactone Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction Isolinderalactone (ILL), a sesquiterpene lactone extracted from the root of Lindera aggregata, has demonstrated significant anti-proliferative and anti-metastatic activities across various cancer cell lines.[1][2] Its potential as a therapeutic agent is under active investigation, focusing on its ability to induce cell cycle arrest, apoptosis, and autophagy.[1][3][4] The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric method used to determine the number of viable cells in a sample, making it an ideal tool for assessing the cytotoxic effects of compounds like this compound.[5][6] This document provides a detailed protocol for using the CCK-8 assay to evaluate the cytotoxicity of this compound and summarizes its effects on various cancer cell lines.

Principle of the CCK-8 Assay The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt].[5][7] In the presence of an electron carrier, WST-8 is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium.[5] The amount of formazan generated is directly proportional to the number of living cells.[7] The cytotoxicity of a compound can be determined by measuring the absorbance of the colored solution at 450 nm.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and experimental conditions.

| Cell Line | Cancer Type | This compound Concentration | Incubation Time | IC₅₀ Value |

| HCT15 | Colorectal Cancer | 10–40 μM | 24 hours | 22.1 ± 0.3 μM[1][8] |

| HCT116 | Colorectal Cancer | 10–40 μM | 24 hours | 22.4 ± 0.1 μM[1][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 μM | Not Specified | Significant inhibition at 20 µM[9] |

| T24 | Bladder Cancer | 0–1000 μmol/L | Not Specified | Significant apoptosis at 250 µM[3] |

| EJ-1 | Bladder Cancer | 0–1000 μmol/L | Not Specified | Significant apoptosis at 250 µM[3] |

| SKOV-3 | Ovarian Cancer | 0–20 µM | 48 hours | Dose-dependent cell death observed[10] |

| OVCAR-3 | Ovarian Cancer | 0–10 µM | 48 hours | Dose-dependent cell death observed[10] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Anticancer effects demonstrated[4] |

Detailed Experimental Protocol

This protocol provides a step-by-step method for assessing the cytotoxicity of this compound using the CCK-8 assay in a 96-well plate format.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (ILL) stock solution (e.g., in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Phosphate-Buffered Saline (PBS)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader with a 450 nm filter

-

Multi-channel pipette

Procedure

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest the cells using standard trypsinization and resuspend them in a complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.[5][7] For non-adherent cells, a density of at least 2,500 cells/well is recommended.[11]

-

Include wells for control groups (cells with vehicle, typically 0.1% DMSO) and blank groups (medium only).

-

Pre-incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and stabilization.[7]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

After the 24-hour pre-incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) to the respective wells.[1][10]

-

Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][7]

-

-

CCK-8 Reagent Addition and Incubation:

-

Following the treatment period, add 10 µL of CCK-8 solution directly to each well.[12] Be careful to avoid introducing bubbles, which can interfere with the absorbance reading.[7]

-

Incubate the plate for an additional 1-4 hours in the incubator.[6][12] The optimal incubation time can vary depending on the cell type and density.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

Cell Viability (%) = [(Absorbance of Treated Wells) / (Absorbance of Control Wells)] x 100

-

-

Plot the cell viability percentage against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Experimental Workflow

Caption: Figure 1: Experimental workflow for the CCK-8 cytotoxicity assay.

Proposed Signaling Pathway of this compound

This compound exerts its cytotoxic effects through multiple signaling pathways. In colorectal cancer cells, a key mechanism involves the generation of reactive oxygen species (ROS), which subsequently activates downstream pathways leading to apoptosis, autophagy, and cell cycle arrest.[1][8]

Caption: Figure 2: Proposed ROS-mediated signaling pathway of this compound cytotoxicity.

References

- 1. mdpi.com [mdpi.com]